molecular formula C8H14ClN3O B1406648 (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1807979-70-9

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1406648
CAS No.: 1807979-70-9
M. Wt: 203.67 g/mol
InChI Key: SPSPEXFBOYBQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O and its molecular weight is 203.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Process

  • Synthesis of Oxadiazole Compounds : The synthesis of oxadiazole compounds, such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the condensation of specific hydrazides and glycine via polyphosphoric acid condensation. This process yields high-quality compounds that are spectroscopically characterized using techniques like UV-Vis, FTIR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).

  • Characterization Techniques : The characterization of these compounds involves a range of spectroscopic and spectrometric techniques to verify their structure and properties. This includes UV-Vis, FTIR, DSC, NMR, and mass spectrometric techniques, ensuring a comprehensive understanding of the synthesized compounds (Shimoga, Shin, & Kim, 2018).

Potential Applications in Cancer Research

  • Cytotoxic Agents : Oxadiazole compounds have shown potential as cytotoxic agents against various cancer cell lines. Compounds like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines exhibit cytotoxic activity comparable or better than reference drugs like doxorubicin against certain cancer cell lines (Ramazani et al., 2014).

  • Antitumor Potential and SAR Studies : The structure-activity relationship (SAR) studies of oxadiazole compounds reveal that modifications in their structure can significantly enhance their antitumor potential. The introduction of halogen atoms in specific positions improves cytotoxic activity against various cancer cell lines, indicating the importance of structural modifications in enhancing therapeutic potential (Ramazani et al., 2014).

Additional Relevant Findings

  • Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel derivatives of oxadiazole, such as betulinic acid-1,2,4-oxadiazole amide derivatives. These compounds have been tested for cytotoxicity on human cancer cell lines, showing high activity. This underscores the potential of oxadiazole derivatives in developing new therapeutic agents (Krishna, Bhargavi, & Krupadanam, 2018).

  • Photoisomerization Studies : Oxadiazole compounds have also been studied for their unique photoisomerization pathways. Research on 5-alkyl-3-amino-1,2,4-oxadiazoles shows interesting results in ring-photoisomerization, highlighting the compounds' potential in advanced chemical studies and applications (Buscemi, Pace, Pibiri, & Vivona, 2002).

Properties

IUPAC Name

(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(11-12-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSPEXFBOYBQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 3
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 4
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 5
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 6
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.